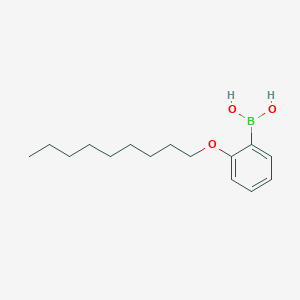
(2-(Nonyloxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Nonyloxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Nonyloxy)phenyl)boronic acid typically involves the reaction of 2-bromoanisole with nonanol in the presence of a base to form the nonyloxy derivative. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: (2-(Nonyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, etc.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.
Scientific Research Applications
(2-(Nonyloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-(Nonyloxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in sensing applications and as a biochemical tool. The boronic acid group acts as a Lewis acid, facilitating the formation of cyclic esters with diols, which can be reversed under specific conditions .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the nonyloxy group, making it less hydrophobic and less versatile in certain applications.
(2-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a nonyloxy group, leading to different reactivity and solubility properties.
Uniqueness: (2-(Nonyloxy)phenyl)boronic acid’s unique nonyloxy group imparts hydrophobic characteristics and enhances its interaction with hydrophobic substrates. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the development of certain sensors and materials .
Properties
CAS No. |
1313761-42-0 |
|---|---|
Molecular Formula |
C15H25BO3 |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
(2-nonoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18/h8-9,11-12,17-18H,2-7,10,13H2,1H3 |
InChI Key |
OUAXRRFCJSEHHP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OCCCCCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















